![molecular formula C9H8BrNO2 B2927673 6-Bromo-5-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one CAS No. 186267-76-5](/img/structure/B2927673.png)

6-Bromo-5-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one

Vue d'ensemble

Description

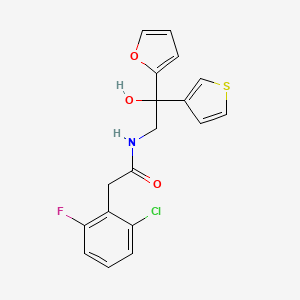

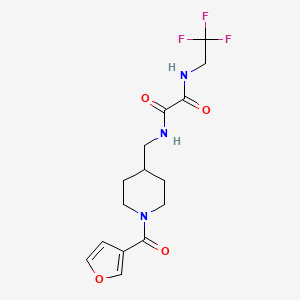

“6-Bromo-5-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one” is a chemical compound that belongs to the class of organic compounds known as benzoxazines . Benzoxazines are compounds containing a benzene fused to an oxazine ring (a six-membered aliphatic ring with four carbon atoms, one oxygen atom, and one nitrogen atom). The “6-Bromo” indicates the presence of a bromine atom on the 6th carbon of the benzene ring, and the “5-methyl” indicates a methyl group attached to the 5th carbon of the benzene ring .

Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of a benzoxazine ring, a bromine atom at the 6th position, and a methyl group at the 5th position . The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. The bromine atom could potentially be replaced in a substitution reaction .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. For example, the presence of a bromine atom would likely make the compound relatively heavy and possibly reactive .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- Regioselectivity in Electrocyclization : The compound has been studied for its role in regioselective cyclization reactions, particularly in the synthesis of s-triazolo[4,3-b]-as-triazin-7(8H)-ones, showcasing its utility in producing specific regioisomers (Shawali & Gomha, 2002).

- One-Pot Synthesis : It is involved in one-pot synthesis processes, such as the creation of Benzo[b][1,4]oxazines in an ionic liquid environment, demonstrating its effectiveness in multi-component chemical reactions (Soleimani et al., 2012).

- Catalyst in Bond Formation : The compound has been utilized in the synthesis of platinum(II) NCN pincer complexes, acting as a catalyst for carbon-carbon bond formation (Fossey & Richards, 2004).

Biological and Pharmacological Applications

- Antiviral and Cytotoxic Activities : It has been incorporated into the synthesis of quinazolin-4(3H)-one derivatives, which exhibited antiviral activity against Herpes simplex and vaccinia viruses (Selvam et al., 2010).

- Antimicrobial Activity : Derivatives of benzo[b][1,4]oxazin-3(4H)-one, which includes 6-Bromo-5-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one, have been synthesized and shown to have antimicrobial properties against various bacteria and fungi (Fang et al., 2011).

Miscellaneous Applications

- Synthesis of Benzoxazine Derivatives : Its use in synthesizing new benzoxazine derivatives with potential pharmacological activities highlights its versatility in the creation of novel chemical entities (Patel et al., 2006).

- Dynamic Synthesis : The compound is involved in dynamic synthesis processes leading to the creation of 2-substituted benzoxazinones and quinazolinones, indicative of its role in diverse synthetic pathways (El-Hashash et al., 2016).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-bromo-5-methyl-1,4-dihydro-3,1-benzoxazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c1-5-6-4-13-9(12)11-8(6)3-2-7(5)10/h2-3H,4H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSNATEZGRNWSTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1COC(=O)N2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2927591.png)

![Ethyl 2-{[(2,5-dichlorophenyl)sulfonyl]anilino}acetate](/img/structure/B2927594.png)

![2-oxo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}imidazolidine-1-carboxamide](/img/structure/B2927598.png)

![7-(2,5-dimethoxyphenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2927600.png)

![1-(Chloroacetyl)-4-[(5-chlorothien-2-yl)methyl]piperazine hydrochloride](/img/structure/B2927606.png)

![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2927607.png)

![4-[(2-Chlorobenzyl)thio]-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2927611.png)